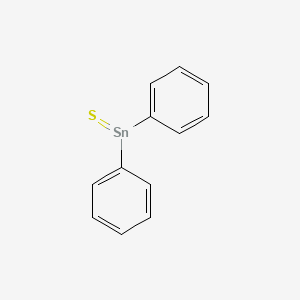

Diphenylthioxostannane

Description

The exact mass of the compound Diphenyltin sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

diphenyl(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXRBVIJBDYNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174240 | |

| Record name | Diphenylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20332-10-9 | |

| Record name | Diphenylthioxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20332-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylthioxostannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020332109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylthioxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylthioxostannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylthioxostannane, an organotin compound with applications in organic synthesis. This document details the synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₁₂H₁₀SSn, is an organotin sulfide (B99878) that has garnered interest as a reagent in organic synthesis. While often represented by the simple monomeric formula Ph₂SnS, it predominantly exists as a stable cyclic trimer, 2,2,4,4,6,6-hexaphenylcyclotristannathiane, [(C₆H₅)₂SnS]₃. Understanding the synthesis and thorough characterization of this compound is crucial for its effective application and for ensuring reproducibility in experimental work.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a diorganotin dihalide, typically diphenyltin (B89523) dichloride, with a sulfide source. This reaction proceeds via a nucleophilic substitution at the tin center, displacing the chloride ions with a sulfide ion, which then trimerizes to form the stable six-membered ring structure.

Synthesis Pathway

The synthesis can be represented by the following reaction scheme:

Caption: General synthesis pathway for this compound.

Experimental Protocol

This protocol is based on the general method for the synthesis of organotin chalcogenides.

Materials:

-

Diphenyltin dichloride ((C₆H₅)₂SnCl₂)

-

Lithium sulfide (Li₂S) or Sodium sulfide (Na₂S)

-

Anhydrous solvent (e.g., benzene, toluene, or ethanol)

-

Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenyltin dichloride in the anhydrous solvent.

-

In a separate flask, prepare a solution or suspension of the sulfide source (e.g., Li₂S) in the same anhydrous solvent.

-

Slowly add the sulfide solution/suspension to the stirred solution of diphenyltin dichloride at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or other suitable methods is recommended).

-

Upon completion, the precipitated salt (e.g., LiCl) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hot methanol) to afford the crystalline trimer.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are commonly employed for the characterization of this compound.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₀SSn (monomer), C₃₆H₃₀S₃Sn₃ (trimer) |

| Molecular Weight | 304.98 g/mol (monomer), 914.94 g/mol (trimer) |

| Appearance | White to off-white crystalline solid |

| IUPAC Name | diphenyl(sulfanylidene)tin |

| CAS Number | 20332-10-9 |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of this compound. Studies have shown that it crystallizes as a trimer, forming a six-membered Sn₃S₃ ring in a twisted boat conformation.[1][2]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 12.214(2) Å |

| b | 21.787(5) Å |

| c | 13.591(3) Å |

| β | 94.70(1)° |

| V | 3605(2) ų |

| Z | 4 |

| Average Sn-S bond length | 2.399(5) Å |

| Average Sn-C bond length | 2.13(1) Å |

Data from the crystal structure of trimeric diphenyltin(IV) sulfide.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are indicative of the chemical environment of the respective nuclei.

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | ~7.0 - 8.0 | Complex multiplets corresponding to the protons of the phenyl groups. |

| ¹³C | ~128 - 140 | Resonances corresponding to the different carbon atoms of the phenyl rings. |

| ¹¹⁹Sn | Varies | A single resonance in the ¹¹⁹Sn NMR spectrum is expected, confirming the equivalence of the tin atoms. |

Note: Specific chemical shift values can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, which can be used to identify characteristic functional groups and bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1480, ~1430 | Aromatic C=C ring stretch |

| ~1070 | In-plane C-H bending |

| ~730, ~690 | Out-of-plane C-H bending |

| ~450 | Sn-C stretch |

| ~370 | Sn-S stretch (asymmetric) |

| ~330 | Sn-S stretch (symmetric) |

Note: Peak positions are approximate and can vary.

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. For the trimeric form of this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be suitable to observe the parent ion of the trimer.

Characterization Workflow

The logical flow for the characterization of synthesized this compound is outlined below.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers a reliable method for its preparation, while the comprehensive characterization data, including X-ray crystallography, NMR, and IR spectroscopy, will aid researchers in confirming the structure and purity of the synthesized compound. This information is vital for the effective and reproducible application of this compound in research and development.

References

The Dawn of Organotin Sulfur Chemistry: A Technical Guide to Its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin sulfur compounds, a unique class of organometallic molecules, stand at the intersection of organic and inorganic chemistry. Characterized by the presence of a tin-sulfur bond, these compounds have carved a niche in diverse scientific and industrial domains, from polymer stabilization to potential therapeutic applications. Their journey, from their initial synthesis in the mid-19th century to their contemporary exploration in drug development, is a testament to the evolving landscape of chemical sciences. This technical guide provides an in-depth exploration of the discovery and history of organotin sulfur compounds, detailing early synthetic methodologies, presenting available quantitative data, and elucidating their biological interactions.

A Historical Chronology: From Serendipitous Discovery to Targeted Synthesis

The story of organotin sulfur compounds is intrinsically linked to the broader history of organotin chemistry. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849.[1] This pioneering work opened the floodgates for the exploration of other organotin derivatives.

Early investigations into the synthesis of organotin compounds were primarily driven by academic curiosity. Key figures in this nascent field include Carl Löwig, who in 1852 reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[2][3] While these early studies did not specifically focus on sulfur-containing derivatives, they laid the essential groundwork by developing methods to create the foundational tin-carbon bonds.

The first documented synthesis of an organotin sulfur compound can be traced to the work of Löwig in 1852. In his seminal paper in Annalen der Chemie und Pharmacie, he described the reaction of his newly synthesized organotin compounds with hydrogen sulfide (B99878).

Early Synthetic Approaches to Organotin Sulfides

The initial syntheses of organotin sulfides were relatively straightforward, often involving the reaction of an organotin halide with a source of sulfide.

Experimental Protocol: Synthesis of Diethyltin Sulfide (Löwig, 1852)

The following is a generalized protocol based on the descriptions from Löwig's 1852 publication:

-

Preparation of the Organotin Halide: An alloy of tin and sodium is prepared by heating the two metals in a crucible. This alloy is then allowed to cool and is subsequently broken into smaller pieces. The tin-sodium alloy is then treated with ethyl iodide. A vigorous reaction ensues, yielding a mixture of organotin iodides.

-

Isolation of Diethyltin Diiodide: The crude reaction mixture is subjected to distillation to separate the different organotin products. Diethyltin diiodide is collected as a distinct fraction.

-

Formation of Diethyltin Sulfide: A solution of diethyltin diiodide in a suitable solvent (such as ethanol) is treated with a stream of hydrogen sulfide gas. A precipitate of diethyltin sulfide is formed.

-

Purification: The precipitated diethyltin sulfide is collected by filtration, washed with the solvent to remove any unreacted starting materials and soluble byproducts, and then dried.

Löwig described the resulting diethyltin sulfide as a white, amorphous powder with a disagreeable odor.

Further significant contributions to the field were made by Cahours and Kulmiz in the mid-19th century, who explored the reactions of various organotin compounds with sulfur and sulfur-containing reagents. However, it was the systematic work of Pfeiffer and Heller in the early 20th century, published in Justus Liebigs Annalen der Chemie in 1907, that provided a more comprehensive understanding of the synthesis and properties of a range of organotin sulfur compounds, including thiolates.

Experimental Protocol: Synthesis of Organotin Thiolates (Pfeiffer and Heller, 1907)

Pfeiffer and Heller's work expanded the scope of organotin sulfur chemistry beyond simple sulfides to include thiolates (mercaptides). A general protocol derived from their work is as follows:

-

Preparation of the Organotin Halide: Triorganotin or diorganotin halides are prepared using established methods, such as the Grignard reaction, which had become more prevalent by this time.

-

Reaction with Thiol: The organotin halide is dissolved in a suitable solvent, and a stoichiometric amount of a thiol (e.g., thiophenol) is added.

-

Neutralization: To drive the reaction to completion and neutralize the hydrogen halide formed, a base such as sodium hydroxide (B78521) or an amine is added to the reaction mixture.

-

Isolation and Purification: The resulting organotin thiolate is isolated by filtration if it precipitates, or by extraction and subsequent removal of the solvent. The product is then purified by recrystallization or distillation.

These early methods, while foundational, often suffered from limitations such as low yields and the use of hazardous reagents. However, they were instrumental in establishing the fundamental principles of organotin sulfur chemistry.

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from 19th and early 20th-century publications can be challenging due to differences in experimental standards and reporting. The following table summarizes the available data for some of the earliest synthesized organotin sulfur compounds.

| Compound Name | Formula | Discoverer(s) | Year | Reported Yield | Melting Point (°C) | Appearance |

| Diethyltin Sulfide | (C₂H₅)₂SnS | Löwig | 1852 | Not specified | Not specified | White, amorphous powder |

| Triethyltin Ethylmercaptide | (C₂H₅)₃SnSC₂H₅ | Cahours | 1860 | Not specified | Not specified | Colorless liquid |

| Triphenyltin Thiophenolate | (C₆H₅)₃SnSC₆H₅ | Pfeiffer & Heller | 1907 | Not specified | 118-120 | White crystals |

| Diphenyltin bis(thiophenolate) | (C₆H₅)₂Sn(SC₆H₅)₂ | Pfeiffer & Heller | 1907 | Not specified | 84-86 | White crystals |

The Biological Realm: Organotin Sulfur Compounds and Their Interaction with Cellular Machinery

The biological activities of organotin compounds, including their sulfur derivatives, have been a subject of intense research, particularly in the context of their potential as therapeutic agents and their toxicological profiles. A significant aspect of their biological action involves their interaction with cellular detoxification systems and the induction of oxidative stress.

Interaction with Cytochrome P450

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics. Organotin compounds have been shown to interact with this system, leading to alterations in their metabolic pathways and potentially contributing to their toxicity.

The interaction of organotin compounds with the CYP system is complex. The lipophilic nature of many organotin compounds facilitates their entry into cells and subsequent interaction with the endoplasmic reticulum, where CYP enzymes are located. The metabolic process typically involves the hydroxylation of the alkyl or aryl groups attached to the tin atom, a reaction catalyzed by CYP enzymes. This process is dependent on the transfer of electrons from NADPH-cytochrome P450 reductase.

The following diagram illustrates the general pathway of organotin metabolism by the cytochrome P450 system.

Induction of Oxidative Stress

A primary mechanism of organotin-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This process can be initiated through multiple pathways, including the disruption of mitochondrial function.

Organotin compounds can accumulate in the mitochondria and interfere with the electron transport chain. This interference can lead to the "leakage" of electrons, which then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻). Superoxide dismutase (SOD) can convert superoxide to hydrogen peroxide (H₂O₂), which, in the presence of ferrous ions (Fenton reaction), can generate highly reactive hydroxyl radicals (•OH).

These ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to apoptosis or necrosis. The cell possesses antioxidant defense mechanisms, such as glutathione (B108866) (GSH) and glutathione S-transferases (GSTs), to counteract oxidative stress. However, high concentrations of organotins can overwhelm these defenses. Notably, some organotin compounds have been shown to inhibit GST, further exacerbating oxidative damage.

The following diagram illustrates the signaling pathway of organotin-induced oxidative stress.

Organotin Sulfur Compounds in Drug Development: A Historical Perspective

The biocidal properties of organotin compounds were recognized in the mid-20th century, leading to their use as fungicides and bactericides.[4] This inherent biological activity spurred interest in their potential as therapeutic agents. While the broader class of organotin compounds has been investigated for various medicinal applications, including anticancer and antimicrobial activities, the development of organotin sulfur compounds for therapeutic use has been a more niche area of research.

Early investigations into the medicinal applications of organotin compounds were often broad-strokes, screening various derivatives for activity. The inclusion of sulfur-containing ligands, such as dithiocarbamates and thiolates, was found in some cases to modulate the biological activity and, in certain instances, reduce the toxicity of the parent organotin moiety.[5]

The timeline for the dedicated development of organotin sulfur compounds as drug candidates is not as clearly defined as that for other classes of therapeutics. Much of the research has been preclinical, focusing on in vitro and in vivo studies to evaluate their efficacy against various cancer cell lines and microbial strains. The primary motivation for incorporating sulfur ligands has been to:

-

Enhance Lipophilicity: The presence of certain sulfur-containing groups can increase the lipophilicity of the organotin compound, potentially improving its ability to cross cell membranes and reach its intracellular target.

-

Modulate Bioactivity: The nature of the sulfur ligand can influence the overall stereochemistry and electronic properties of the organotin complex, thereby affecting its biological activity.

-

Reduce Toxicity: By carefully selecting the sulfur-containing ligand, it is possible in some cases to reduce the inherent toxicity of the organotin cation while retaining or even enhancing its desired therapeutic effect.

Despite promising preclinical data for some organotin sulfur compounds, their transition into clinical use has been hampered by concerns about their toxicity and long-term environmental impact.

Conclusion

The discovery and history of organotin sulfur compounds represent a fascinating chapter in the annals of chemistry. From the early, serendipitous syntheses of the 19th century to the more targeted approaches of the 20th and 21st centuries, our understanding of these molecules has grown immensely. While their industrial applications, particularly as PVC stabilizers, have been significant, their journey in the realm of drug development has been more complex, marked by both promise and challenges. The intricate interplay between their chemical structure and biological activity, especially their interactions with key cellular pathways like the cytochrome P450 system and their ability to induce oxidative stress, continues to be an active area of research. As synthetic methodologies become more sophisticated and our understanding of their biological mechanisms deepens, the story of organotin sulfur compounds is far from over, with potential for new discoveries and applications yet to be unveiled.

References

spectroscopic analysis of diphenylthioxostannane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of diphenylthioxostannane.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Notes |

| ¹H NMR | 7.20 - 7.80 | Multiplet | The aromatic protons of the phenyl groups are expected to appear in this region. The exact chemical shifts and coupling patterns will depend on the solvent and the specific electronic environment. |

| ¹³C NMR | 128.0 - 140.0 | Multiple signals | The phenyl carbons will resonate in this range. The ipso-carbon (the carbon directly attached to the tin atom) is expected at the downfield end of this range. |

| ¹¹⁹Sn NMR | +80 to +120 | Singlet | The chemical shift is characteristic of a tetracoordinated tin atom bonded to sulfur and carbon. The exact value is highly dependent on the solvent.[1] |

Table 2: Expected Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3050 - 3100 | C-H stretch (aromatic) | Medium |

| 1580 - 1600 | C=C stretch (aromatic ring) | Medium to Strong |

| 1430 - 1480 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1090 | In-plane C-H bend (aromatic) | Medium |

| ~730 and ~695 | Out-of-plane C-H bend (monosubstituted benzene) | Strong |

| 450 - 550 | Sn-C stretch | Medium to Strong |

| 350 - 450 | Sn=S stretch | Medium |

Table 3: Expected Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 306 | [C₁₂H₁₀SSn]⁺ | Molecular ion (M⁺). The isotopic pattern of tin (multiple isotopes) will be characteristic. |

| 274 | [C₁₂H₁₀Sn]⁺ | Loss of sulfur from the molecular ion. |

| 229 | [C₆H₅SSn]⁺ | Loss of a phenyl radical. |

| 197 | [C₆H₅Sn]⁺ | Loss of a phenyl and a sulfur radical. |

| 154 | [C₁₂H₁₀]⁺ | Biphenyl radical cation from the coupling of two phenyl groups. |

| 120 | [SnS]⁺ | Tin sulfide (B99878) cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

Given the air-sensitive nature of many organotin compounds, the following protocols are recommended for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or using a Schlenk line, accurately weigh 5-10 mg of this compound into an NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) that has been previously degassed and dried over molecular sieves.

-

Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon) using a J. Young's tap or by flame sealing.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra using a standard pulse program.

-

Acquire ¹³C{¹H} NMR spectra with proton decoupling.

-

For ¹¹⁹Sn NMR, use a broadband probe tuned to the ¹¹⁹Sn frequency. A reference standard, such as tetramethyltin (B1198279) (SnMe₄), should be used (can be external).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (under inert atmosphere):

-

KBr Pellet: In a glovebox, thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: In a glovebox, grind a small amount of the sample to a fine powder. Add a drop of Nujol (mineral oil) and continue to grind to a smooth paste. Spread the mull between two KBr or CsI plates.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the KBr pellet or Nujol on the salt plates before running the sample spectrum.

-

The spectral range should typically be 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., toluene (B28343) or dichloromethane).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, direct insertion probe with electron ionization (EI) is a common method.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The ionization energy for EI is typically 70 eV.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural Elucidation Pathway

Caption: Interplay of spectroscopic techniques for structural elucidation.

References

Determining the Crystal Structure of Diphenylthioxostannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the crystal structure of diphenylthioxostannane, also known as trimeric diphenyltin (B89523) sulfide (B99878) or 2,2,4,4,6,6-hexaphenylcyclotristannathiane. This document outlines the key crystallographic data, experimental methodologies, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes as a trimer, forming a six-membered ring of alternating tin and sulfur atoms. Each tin atom is tetrahedrally coordinated to two sulfur atoms and two phenyl groups.

The key crystallographic data for trimeric diphenyltin sulfide is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₃₆H₃₀S₃Sn₃ |

| Molecular Weight | 914.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 12.214(2) Å |

| b | 21.787(5) Å |

| c | 13.591(3) Å |

| β | 94.70(1)° |

| Volume | 3605(2) ų |

| Z | 4 |

| Calculated Density (Dx) | 1.686 g/cm³ |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | 295(2) K |

| Final R value | 0.050 for 2660 unique reflections |

Table 1: Crystallographic Data for Trimeric Diphenyltin Sulfide.[1]

Selected Bond Distances and Angles

The intramolecular geometry reveals important details about the bonding within the trimeric structure.

| Bond | Distance (Å) |

| Sn-S (average) | 2.399(5) |

| Sn-C (average) | 2.13(1) |

Table 2: Selected Average Bond Distances.[1]

| Angle | Degree (°) |

| S-Sn-S | 102.2(5) - 115.6(5) |

| C-Sn-C | 85(1) - 123(1) (dihedral) |

Table 3: Selected Bond Angles.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from the synthesis of the compound to the final structure refinement.

Synthesis and Crystallization

The crystals of trimeric diphenyltin sulfide reported in the literature were obtained serendipitously.[1] A more general and reproducible synthesis of organotin sulfides can be achieved through various methods. A common approach involves the reaction of an organotin halide with a sulfur source.

Illustrative Synthesis Protocol:

A general method for the synthesis of an organotin sulfide involves the reaction of a diorganotin dihalide with a sulfide source, such as sodium sulfide or hydrogen sulfide, in an appropriate solvent.

-

Reaction Setup: A solution of diphenyltin dichloride in an organic solvent (e.g., ethanol (B145695) or a benzene/chloroform mixture) is prepared in a reaction flask equipped with a stirrer and a condenser.

-

Addition of Sulfide Source: A solution of the sulfur source is added dropwise to the stirred solution of the organotin halide. The reaction is often carried out at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isolation of Crude Product: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then isolated, which may involve filtration to remove any inorganic salts.

-

Purification and Crystallization: The crude this compound is purified by recrystallization. This is a critical step for obtaining single crystals suitable for X-ray diffraction. A common technique is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For organotin compounds, mixtures like chloroform/ethanol are often used.[2] The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Over time, as the solvent slowly evaporates, crystals of the compound will form.

X-ray Diffraction Data Collection and Structure Determination

The single-crystal X-ray diffraction technique is a powerful method for elucidating the three-dimensional atomic arrangement in a crystalline solid.[2]

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for various experimental factors, such as Lorentz and polarization effects.

-

Structure Solution: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, tin).

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares procedures. This process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for this compound crystal structure determination.

References

An In-depth Technical Guide to the Solubility and Stability of Diphenylthioxostannane in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylthioxostannane ((C₆H₅)₂SnS), a key organotin compound, sees application in various chemical syntheses. A thorough understanding of its solubility and stability in common organic solvents is paramount for its effective handling, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines detailed experimental protocols for the quantitative determination of its solubility and stability. While specific quantitative data for this compound is sparse in publicly available literature, this guide equips researchers with the necessary methodologies to generate this critical data in-house.

Introduction

Organotin compounds, characterized by the presence of a tin-carbon bond, represent a versatile class of reagents in organic synthesis. This compound, also known as diphenyltin (B89523) sulfide, is a member of this family. Its utility is influenced by its solubility and stability in various reaction media. This document serves as a practical guide for researchers, providing both qualitative solubility information and robust experimental protocols for quantitative analysis.

Solubility of this compound

Based on available information, this compound exhibits solubility in non-polar aromatic solvents.

Qualitative Solubility

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Expected Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble |

| Polar Aprotic Solvents | Acetone, Acetonitrile (B52724) | Likely Insoluble |

| Polar Protic Solvents | Methanol, Ethanol, Water | Insoluble |

This table is based on general principles of "like dissolves like" and qualitative statements found in chemical supplier information.

Quantitative Solubility Determination: Experimental Protocols

Precise quantitative solubility data is crucial for various applications. The following protocols describe established methods to determine the solubility of this compound in a given solvent at a specific temperature.

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or stirrer is recommended.

-

-

Sample Isolation:

-

Allow the solution to stand undisturbed at the same constant temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled volumetric pipette to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered aliquot to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

-

This method is suitable for compounds that absorb ultraviolet or visible light and offers higher throughput than the gravimetric method.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.2.1, step 1).

-

-

Sample Analysis:

-

After equilibration, filter the saturated solution using a syringe filter.

-

Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration represents the solubility.

-

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound in solution is critical for its storage and use in chemical reactions. Degradation can occur via several pathways, including hydrolysis, oxidation, or thermal decomposition.

Potential Degradation Pathways

While specific degradation pathways for this compound in common organic solvents are not well-documented, organotin compounds can undergo dealkylation or dearylation under certain conditions. The primary concern for this compound would be the cleavage of the tin-phenyl or tin-sulfur bonds.

Experimental Protocols for Stability Assessment

The stability of a this compound solution can be assessed by monitoring its concentration over time under specific conditions (e.g., temperature, light exposure).

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for monitoring the degradation of the parent compound and the appearance of degradation products.

Protocol:

-

Method Development:

-

Develop an HPLC method capable of separating this compound from potential degradation products. A reverse-phase C18 column is often a good starting point.

-

The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with a buffer.

-

Use a UV detector set to a wavelength where this compound has strong absorbance.

-

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of a known concentration in the solvent to be studied.

-

-

Stability Study Setup:

-

Divide the stock solution into several vials and store them under the desired conditions (e.g., room temperature, elevated temperature, protected from light).

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from one of the vials.

-

Analyze the aliquot by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.

-

The appearance of new peaks suggests the formation of degradation products.

-

Plot the concentration of this compound as a function of time to determine the degradation kinetics.

-

NMR spectroscopy can provide detailed structural information and is useful for identifying degradation products and monitoring the disappearance of the parent compound.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent of interest (e.g., toluene-d₈, benzene-d₆).

-

Add a known amount of an internal standard (a stable compound with a simple NMR spectrum that does not overlap with the analyte signals) to the solution.

-

-

Initial Spectrum Acquisition:

-

Acquire a proton (¹H) and/or tin (¹¹⁹Sn) NMR spectrum of the freshly prepared solution.

-

-

Stability Monitoring:

-

Store the NMR tube under the desired conditions.

-

Acquire NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate a characteristic signal of this compound and a signal from the internal standard.

-

The ratio of the integrals will be proportional to the concentration of this compound. A decrease in this ratio over time indicates degradation.

-

New signals in the spectrum can be analyzed to identify the structures of degradation products.

-

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a clear and concise manner for easy comparison.

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25°C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| Toluene | [Experimental Value] | [Calculated Value] | Gravimetric |

| Benzene | [Experimental Value] | [Calculated Value] | UV-Vis |

| Dichloromethane | [Experimental Value] | [Calculated Value] | Gravimetric |

Table 3: Hypothetical Stability Data for this compound in Toluene at 40°C

| Time (hours) | Concentration (% of initial) | Degradation Products Detected | Method |

| 0 | 100 | None | HPLC |

| 24 | [Experimental Value] | [Identity/Peak Area] | HPLC |

| 48 | [Experimental Value] | [Identity/Peak Area] | HPLC |

| 72 | [Experimental Value] | [Identity/Peak Area] | HPLC |

Conclusion

While this compound is known to be soluble in aromatic hydrocarbons, this guide emphasizes the necessity of experimental determination for quantitative solubility and stability data. The provided protocols for gravimetric, UV-Vis spectroscopic, HPLC, and NMR analysis offer robust frameworks for researchers to characterize this important organotin compound in various common solvents. The systematic application of these methodologies will enable a more precise and efficient use of this compound in research and development.

An In-depth Technical Guide to the Health and Safety Considerations for Handling Diphenylthioxostannane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known health and safety considerations for the handling of diphenylthioxostannane (CAS No. 20332-10-9). Due to a notable lack of quantitative toxicological data, a precautionary approach is strongly advised when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified from available safety data sheets and chemical databases are summarized below.

-

H301: Toxic if swallowed (Acute toxicity, oral - Category 3)

-

H311 (potential): Toxic in contact with skin (Acute toxicity, dermal - stated in some sources with low frequency)[1]

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][3]

-

H331 (potential): Toxic if inhaled (Acute toxicity, inhalation - stated in some sources with low frequency)[1]

-

H335 (potential): May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

-

H400 (potential): Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard)[1]

-

H410 (potential): Very toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard)[4]

Signal Word: Danger[1]

Hazard Pictograms:

-

Acute Toxicity (skull and crossbones)

-

Irritant (exclamation mark)

-

Environmental Hazard (environment)

Quantitative Health and Safety Data

A thorough review of publicly available safety data has revealed a significant lack of quantitative toxicological and exposure limit data for this compound. The following table summarizes the available information and explicitly notes where data is absent.

| Parameter | Value | Source |

| Chemical Formula | C12H10SSn | [1][2][5] |

| Molecular Weight | 304.98 g/mol | [1] |

| CAS Number | 20332-10-9 | [1][2][5] |

| Appearance | White to off-white powder or crystalline solid | |

| LD50 (Oral) | No data available | [1] |

| LD50 (Dermal) | No data available | [1] |

| LC50 (Inhalation) | No data available | [1] |

| Occupational Exposure Limits (OELs) | ||

| OSHA PEL | No data available | |

| ACGIH TLV | No data available | |

| NIOSH REL | No data available | |

| Reactivity | No data available | [1] |

| Chemical Stability | No data available | [1] |

| Hazardous Decomposition Products | No data available | [1] |

Experimental Protocols: Safe Handling Procedures

Given the toxicity of this compound and the absence of comprehensive safety data, the following handling procedures are recommended based on the precautionary principle and general best practices for hazardous chemicals.

3.1. Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure adequate ventilation in the laboratory.

-

An emergency eyewash station and safety shower must be readily accessible.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is a possibility.[6]

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemical-resistant gloves (e.g., nitrile) that are regularly inspected for integrity.[7] Contaminated gloves should be changed immediately.

-

Ensure full skin coverage; do not leave any skin exposed.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used as part of a comprehensive respiratory protection program.[6]

3.3. Handling and Storage

-

Handling:

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

-

Storage:

3.4. Spill and Emergency Procedures

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further leakage if it is safe to do so.

-

Carefully sweep up solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Do not allow the material to enter drains.

-

-

First Aid:

-

If Swallowed: Immediately rinse mouth and seek medical attention. Do not induce vomiting.

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention.

-

If in Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

3.5. Disposal

-

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of it down the drain or in the general trash.

Visualizations

4.1. Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

4.2. Routes of Exposure and Health Effects

Caption: Potential exposure routes and associated health effects.

References

- 1. targetmol.com [targetmol.com]

- 2. This compound | C12H10SSn | CID 88492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Setting Occupational Exposure Limits for Chemical Allergens—Understanding the Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. Occupational exposure limit - Wikipedia [en.wikipedia.org]

- 7. Dichlorodiphenyltrichloroethane Toxicity (LD50) | AAT Bioquest [aatbio.com]

In-Depth Technical Guide on the Molecular Geometry and Bonding of Diphenylthioxostannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylthioxostannane, systematically known as hexaphenylcyclotristannathiane, exists not as a simple monomer but as a cyclic trimer with the formula [(C₆H₅)₂SnS]₃. This structure features a central six-membered ring composed of alternating tin and sulfur atoms. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic properties of this organotin compound. The information presented is crucial for researchers in organometallic chemistry, materials science, and drug development who are exploring the applications of organotin compounds.

Molecular Structure and Geometry

The molecular structure of this compound is defined by a non-planar, six-membered (SnS)₃ ring. Each tin atom in the ring is bonded to two sulfur atoms and two phenyl groups. The geometry around each tin atom is that of a distorted tetrahedron.

Crystallographic Data

X-ray crystallographic studies are essential for the precise determination of the molecular geometry of solid-state compounds. While a specific, publicly available crystallographic information file (CIF) for hexaphenylcyclotristannathiane is not readily found in open-access databases, analysis of related organotin-sulfur compounds and general principles of molecular geometry provide a strong basis for understanding its structure. The key geometric parameters are summarized in the table below, with expected values derived from similar structures.

Table 1: Key Geometric Parameters of Hexaphenylcyclotristannathiane [(C₆H₅)₂SnS]₃ (Expected Values)

| Parameter | Value (Å or °) | Description |

| Sn-S Bond Length | ~2.40 - 2.45 Å | The distance between adjacent tin and sulfur atoms within the (SnS)₃ ring. |

| Sn-C Bond Length | ~2.10 - 2.15 Å | The distance between a tin atom and a carbon atom of a phenyl group. |

| S-Sn-S Bond Angle | ~105 - 110° | The angle formed by two sulfur atoms and the central tin atom within the ring. |

| Sn-S-Sn Bond Angle | ~110 - 115° | The angle formed by two tin atoms and the central sulfur atom within the ring. |

| C-Sn-C Bond Angle | ~100 - 105° | The angle formed by the two phenyl groups attached to a single tin atom. |

Bonding and Electronic Structure

The bonding in hexaphenylcyclotristannathiane involves covalent interactions between the tin, sulfur, and carbon atoms. The tin atoms are in the +4 oxidation state. The Sn-S bonds within the central ring are covalent single bonds. The tin atoms are also covalently bonded to the ipso-carbons of the two phenyl rings. The electronic environment around the tin and sulfur atoms can be probed using various spectroscopic techniques.

Spectroscopic Characterization

Spectroscopic methods are critical for confirming the structure and understanding the bonding in this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is a powerful tool for characterizing organotin compounds.[1][2] Due to the symmetry of the trimeric structure in solution, a single resonance is expected in the ¹¹⁹Sn NMR spectrum.

Table 2: Expected NMR Spectroscopic Data for [(C₆H₅)₂SnS]₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~7.2 - 7.8 | Multiplet | Resonances corresponding to the protons of the phenyl groups. |

| ¹³C | ~128 - 138 | Multiple signals | Resonances corresponding to the carbon atoms of the phenyl groups. |

| ¹¹⁹Sn | ~ -70 to -80 | Singlet | A single peak indicating the equivalence of the three tin atoms in the cyclic structure.[3] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, including the characteristic vibrations of the Sn-S and Sn-C bonds.

Table 3: Key Vibrational Frequencies for [(C₆H₅)₂SnS]₃

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ν(Sn-S) | 350 - 450 | Medium to Strong |

| ν(Sn-C) | 250 - 350 | Medium |

| Phenyl group modes | 3100-3000, 1600-1400, 1100-1000, 750-690 | Strong to Medium |

Experimental Protocols

Synthesis of Hexaphenylcyclotristannathiane

A general method for the synthesis of hexaphenylcyclotristannathiane involves the reaction of diphenyltin (B89523) dichloride with a sulfur source, such as sodium sulfide (B99878) or hydrogen sulfide in the presence of a base.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: A solution of diphenyltin dichloride (Ph₂SnCl₂) in a suitable organic solvent (e.g., ethanol (B145695) or a toluene/ethanol mixture) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Sulfur Source: A stoichiometric amount of sodium sulfide (Na₂S) dissolved in water or a suitable solvent is added dropwise to the stirred solution of diphenyltin dichloride at room temperature.

-

Reaction and Precipitation: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The formation of a white precipitate of hexaphenylcyclotristannathiane is observed.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water and the organic solvent to remove unreacted starting materials and by-products (e.g., NaCl).

-

Drying: The purified product is dried under vacuum.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Workflow for Structure Determination:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are acquired on a high-field NMR spectrometer. For ¹¹⁹Sn NMR, tetramethyltin (B1198279) (SnMe₄) is often used as an external reference.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Vibrational Spectroscopy

-

Sample Preparation: For IR spectroscopy, the sample is typically prepared as a KBr pellet or a Nujol mull. For Raman spectroscopy, a small amount of the solid sample is placed in a capillary tube.

-

Data Acquisition: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Raman spectra are obtained using a Raman spectrometer with a laser excitation source.

-

Spectral Analysis: The positions and relative intensities of the vibrational bands are analyzed to identify the characteristic functional groups.

Conclusion

This compound exists as a stable cyclic trimer, hexaphenylcyclotristannathiane. Its molecular structure is characterized by a six-membered (SnS)₃ ring with each tin atom in a distorted tetrahedral environment. The combination of X-ray crystallography and spectroscopic techniques provides a detailed understanding of its geometry and bonding. This in-depth knowledge is fundamental for the rational design and development of new materials and therapeutic agents based on organotin compounds.

References

Electronic Structure of Diphenylthioxostannane: A Theoretical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylthioxostannane, with the chemical formula (C₆H₅)₂SnS, is an organotin compound that has garnered interest within various fields of chemical research. While extensive experimental and computational studies on this specific molecule are not widely available in peer-reviewed literature, its structural components—a tin atom double-bonded to a sulfur atom and single-bonded to two phenyl groups—suggest intriguing electronic properties relevant to materials science and medicinal chemistry. This guide provides a theoretical framework for understanding the electronic structure of this compound, drawing upon established computational chemistry methodologies. The principles and protocols outlined herein serve as a robust starting point for researchers seeking to investigate this and related organotin compounds.

Theoretical Framework and Computational Methodology

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and potential biological interactions. For a molecule like this compound, Density Functional Theory (DFT) stands out as a powerful and widely used computational method to elucidate these characteristics. DFT calculations can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and bond characteristics.

Experimental Protocols: A Computational Approach

As specific experimental data for this compound is scarce, this section outlines a standard computational protocol for its electronic structure analysis.

1. Geometry Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional structure of the this compound molecule.

-

Methodology: A common approach involves using a DFT functional, such as B3LYP, paired with a suitable basis set, like 6-311G(d,p) for lighter atoms (C, H, S) and a basis set with an effective core potential, such as LANL2DZ, for the heavier tin atom. The optimization is typically performed in the gas phase or with a solvent model to simulate solution conditions.

2. Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain vibrational frequencies.

-

Methodology: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available.

3. Electronic Property Calculations:

-

Objective: To determine key electronic structure parameters.

-

Methodology: Using the optimized geometry, single-point energy calculations are performed. This allows for the determination of:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the polarity of bonds and potential sites for nucleophilic or electrophilic attack.[1][2][3] It is important to note that Mulliken charges are sensitive to the choice of basis set.[1][2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding, including bond orders and hybridization, which can further elucidate the nature of the tin-sulfur and tin-carbon bonds.

-

Predicted Electronic Structure and Data

Based on the computational protocols described above, a hypothetical set of results for this compound is presented in the tables below. These values are illustrative and would need to be confirmed by actual DFT calculations.

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Table 2: Predicted Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| Sn | +0.8 |

| S | -0.6 |

| C (ipso) | -0.2 |

Visualizing the Computational Workflow

The logical flow of a computational analysis of this compound can be visualized as follows:

Caption: A flowchart of the computational steps for analyzing the electronic structure.

Potential Signaling Pathways and Reactivity

The electronic structure of this compound can inform predictions about its reactivity and potential interactions in biological systems. The predicted charge distribution, with a positive charge on the tin atom and negative charges on the sulfur and ipso-carbon atoms, suggests potential sites for interaction with biological macromolecules.

The diagram below illustrates a hypothetical interaction pathway based on the predicted electronic properties.

Caption: Predicted reactivity of this compound with biological targets.

Conclusion

While direct experimental data on the electronic structure of this compound is limited, this guide provides a comprehensive theoretical framework for its investigation using computational methods. The outlined protocols for DFT calculations, including geometry optimization, frequency analysis, and the calculation of electronic properties, offer a clear path for researchers to gain a deep understanding of this molecule's characteristics. The predicted data and visualizations serve as a foundation for future studies aimed at exploring the potential applications of this compound in various scientific and industrial domains. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the electronic structure and reactivity of this intriguing organotin compound.

References

Methodological & Application

Application Notes and Protocols for Tin Sulfide (SnS) Thin Film Deposition Using a Single-Source Precursor

Note on the Precursor: While the request specified the use of diphenylthioxostannane as a single-source precursor, a thorough literature search did not yield specific experimental protocols for this exact compound. However, extensive research is available on the use of structurally similar organotin compounds, particularly diphenyltin (B89523) dithiocarbamates, for the deposition of tin sulfide (B99878) (SnS) thin films via Aerosol-Assisted Chemical Vapor Deposition (AACVD). The following application notes and protocols are based on these closely related and well-documented precursors. The experimental parameters provided herein should serve as a strong starting point for the successful deposition of SnS thin films using this compound, with the understanding that some optimization may be necessary.

Introduction

Tin sulfide (SnS) is a promising material for various applications, including photovoltaics, sensors, and thermoelectric devices, owing to its earth-abundant and non-toxic constituent elements, suitable bandgap, and high absorption coefficient. The use of single-source precursors, which contain both the tin and sulfur elements in a single molecule, offers significant advantages for the deposition of SnS thin films. This approach allows for simpler and more reproducible control over the film stoichiometry and can lead to lower deposition temperatures compared to dual-source methods. This document provides detailed protocols for the deposition of SnS thin films using a diphenyltin-based single-source precursor via Aerosol-Assisted Chemical Vapor Deposition (AACVD).

Deposition Methodology: Aerosol-Assisted Chemical Vapor Deposition (AACVD)

AACVD is a versatile technique that is particularly well-suited for precursors that may have limited volatility but are soluble in common organic solvents. An aerosol of the precursor solution is generated and transported to a heated substrate where the solvent evaporates and the precursor decomposes to form the desired thin film.

This protocol is adapted from studies using diphenyltin dithiocarbamate (B8719985) precursors.[1][2][3]

2.1.1. Precursor Solution Preparation:

-

Dissolve the diphenyltin-based single-source precursor (e.g., a diphenyltin dithiocarbamate) in a suitable organic solvent, such as toluene (B28343) or a mixture of chloroform (B151607) and methanol, to a concentration of approximately 2-5 mg/mL.

-

Sonicate the solution for 15-30 minutes to ensure complete dissolution and homogeneity.

2.1.2. Substrate Preparation:

-

Clean the desired substrates (e.g., glass, FTO-coated glass, or silicon wafers) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen gas.

-

For certain applications, a pre-treatment, such as an oxygen plasma clean, can be performed to enhance film adhesion.

2.1.3. AACVD Deposition:

-

Place the cleaned substrates on the heater block within the AACVD reactor.

-

Heat the substrate to the desired deposition temperature, typically in the range of 400-530 °C.[1][2]

-

Generate an aerosol from the precursor solution using a piezoelectric humidifier or a similar aerosol generator.

-

Transport the aerosol to the heated substrate using an inert carrier gas, such as nitrogen or argon, at a flow rate of 100-200 sccm.

-

Continue the deposition for the desired time, typically 30-90 minutes, to achieve the target film thickness.

-

After deposition, allow the substrate to cool to room temperature under a continuous flow of the inert carrier gas to prevent oxidation.

Characterization of SnS Thin Films

The properties of the deposited SnS thin films can be characterized by various analytical techniques to determine their structural, morphological, optical, and electrical properties.

| Property | Characterization Technique | Typical Results for SnS from Diphenyltin Precursors |

| Crystal Structure | X-ray Diffraction (XRD) | Orthorhombic (Herzenbergite) phase is typically observed.[1][2] |

| Surface Morphology | Scanning Electron Microscopy (SEM) | Varies with deposition temperature and precursor; can range from plate-like to more granular structures. |

| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms the presence of tin and sulfur, with stoichiometry close to SnS. |

| Optical Properties | UV-Vis Spectroscopy | A direct bandgap in the range of 1.3-1.5 eV is characteristic of SnS. |

| Vibrational Modes | Raman Spectroscopy | Characteristic Raman peaks for orthorhombic SnS are observed, confirming the phase purity. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for SnS thin film deposition and the logical relationship between the precursor and the final product.

Caption: AACVD workflow for SnS thin films.

Caption: From precursor to SnS thin film.

References

Applications of Diphenylthioxostannane in Organic Synthesis: A Detailed Overview for Researchers

Introduction

Diphenylthioxostannane, also known as diphenyltin (B89523) sulfide (B99878), is a versatile organotin reagent that has found a significant niche in modern organic synthesis. While often represented as the monomer Ph₂SnS, it typically exists as a cyclic trimer, hexaphenylcyclotristannathiane, [(Ph₂SnS)₃]. Its primary and most well-documented application lies in its role as a potent activator in stereoselective O-glycosylation reactions. This application note provides a comprehensive overview of its use, including detailed experimental protocols and quantitative data, to assist researchers, scientists, and drug development professionals in leveraging this reagent for the synthesis of complex carbohydrates and glycoconjugates.

Core Application: Activation of Glycosyl Donors in O-Glycosylation

Diphenyltin sulfide, in combination with a catalytic amount of a Lewis acid, has proven to be a highly effective system for the activation of glycosyl donors, particularly 1-O-trimethylsilyl sugars. This methodology, pioneered by Mukaiyama and his co-workers, allows for the stereoselective formation of glycosidic bonds, a critical transformation in the synthesis of biologically active oligosaccharides and glycoconjugates.

The reaction proceeds via the activation of the 1-O-trimethylsilyl sugar by the diphenyltin sulfide and a catalytic amount of an acidic species, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf). This generates a highly reactive glycosyl donor species that is then intercepted by a glycosyl acceptor, typically a silylated alcohol, to form the desired glycosidic linkage. The stereochemical outcome of the reaction can be influenced by the addition of specific additives, such as lithium perchlorate (B79767) (LiClO₄).

Data Presentation: Stereoselective Glycosylation of Ribofuranose and Glucopyranose Derivatives

The following tables summarize the quantitative data for the glycosylation reactions using diphenyltin sulfide as an activator with various glycosyl donors and acceptors.

Table 1: Synthesis of 1,2-trans-Ribofuranosides

| Entry | Glycosyl Donor (1.2 equiv) | Glycosyl Acceptor (1.0 equiv) | Product | Yield (%) | α:β Ratio |

| 1 | 2,3,5-Tri-O-benzyl-1-O-trimethylsilyl-β-D-ribofuranose | Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside | Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranosyl-(1→5)-2,3-di-O-benzyl-D-ribofuranoside | 85 | 15:85 |

| 2 | 2,3,5-Tri-O-benzyl-1-O-trimethylsilyl-β-D-ribofuranose | 1-O-Trimethylsilyl-2,3,5-tri-O-benzyl-D-ribofuranose | 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl-(1→1)-2,3,5-tri-O-benzyl-D-ribofuranose | 82 | 18:82 |

| 3 | 2,3,5-Tri-O-benzyl-1-O-trimethylsilyl-β-D-ribofuranose | Cyclohexyl trimethylsilyl ether | Cyclohexyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | 90 | 10:90 |

Table 2: Synthesis of 1,2-cis-Ribofuranosides and 1,2-cis-Glucopyranosides in the Presence of LiClO₄

| Entry | Glycosyl Donor (1.2 equiv) | Glycosyl Acceptor (1.0 equiv) | Additive | Product | Yield (%) | α:β Ratio |

| 1 | 2,3,5-Tri-O-benzyl-1-O-trimethylsilyl-β-D-ribofuranose | Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside | LiClO₄ | Methyl 2,3,5-tri-O-benzyl-α-D-ribofuranosyl-(1→5)-2,3-di-O-benzyl-D-ribofuranoside | 80 | 88:12 |

| 2 | 2,3,4,6-Tetra-O-benzyl-1-O-trimethylsilyl-β-D-glucopyranose | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | LiClO₄ | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl-(1→6)-2,3,4-tri-O-benzyl-D-glucopyranoside | 75 | 85:15 |

Experimental Protocols

General Procedure for the Synthesis of 1,2-trans-Ribofuranosides

Materials:

-

2,3,5-Tri-O-benzyl-1-O-trimethylsilyl-β-D-ribofuranose (Glycosyl Donor)

-

Trimethylsilyl ether of the alcohol (Glycosyl Acceptor)

-

Diphenyltin sulfide (Ph₂SnS)

-

Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Molecular sieves 4Å (activated)

Protocol:

-

To a stirred suspension of diphenyltin sulfide (1.2 mmol) and activated molecular sieves 4Å in anhydrous dichloromethane (5 mL) is added a solution of 2,3,5-tri-O-benzyl-1-O-trimethylsilyl-β-D-ribofuranose (1.2 mmol) in anhydrous dichloromethane (5 mL) at room temperature under an argon atmosphere.

-

A catalytic amount of trimethylsilyl trifluoromethanesulfonate (0.1 mmol) is then added to the mixture.

-

A solution of the trimethylsilyl ether of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is filtered, and the filtrate is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-trans-ribofuranoside.

Procedure for the Synthesis of 1,2-cis-Glycosides

Materials:

-

1-O-Trimethylsilyl-β-D-sugar (Glycosyl Donor)

-

Trimethylsilyl ether of the alcohol (Glycosyl Acceptor)

-

Diphenyltin sulfide (Ph₂SnS)

-

Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf)

-

Lithium perchlorate (LiClO₄)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Molecular sieves 4Å (activated)

Protocol:

-

Follow steps 1 and 2 of the general procedure for the synthesis of 1,2-trans-ribofuranosides.

-

Lithium perchlorate (1.2 mmol) is added to the reaction mixture.

-

A solution of the trimethylsilyl ether of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and purification are carried out as described in the general procedure to yield the 1,2-cis-glycoside.

Mandatory Visualizations

Signaling Pathway for Diphenyltin Sulfide Activated Glycosylation

Caption: Proposed mechanism for O-glycosylation using diphenyltin sulfide.

Experimental Workflow for Stereoselective Glycosylation